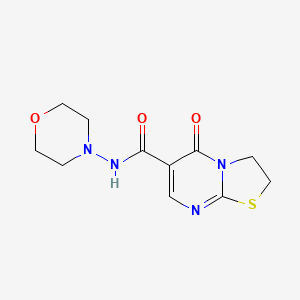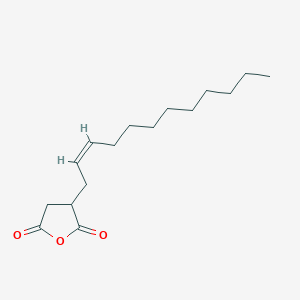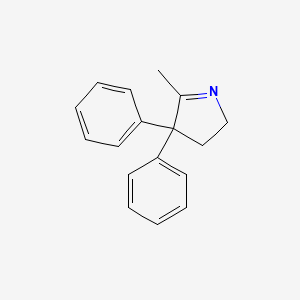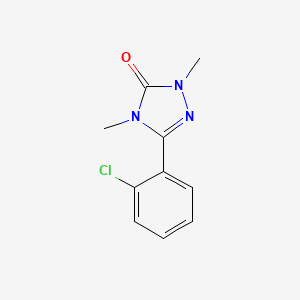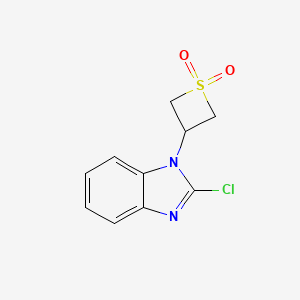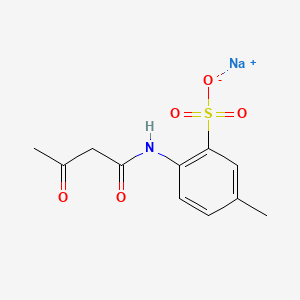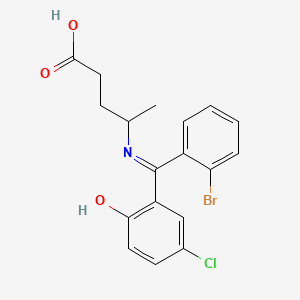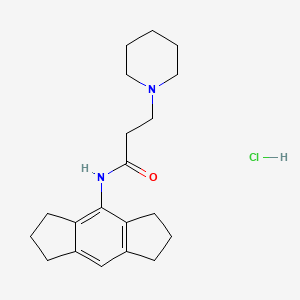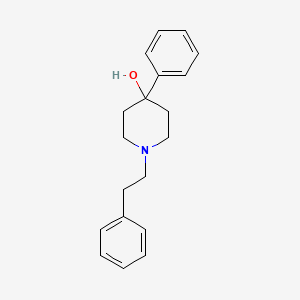
1-Phenethyl-4-phenyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-4-phenyl-4-piperidinol is a synthetic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with phenethyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-4-phenyl-4-piperidinol typically involves the reaction of piperidine with phenethyl bromide and phenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The intermediate product is then subjected to hydrolysis to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenethyl-4-phenyl-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and phenethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, alcohols, and amines .
Applications De Recherche Scientifique
1-Phenethyl-4-phenyl-4-piperidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Research is ongoing to explore its potential as an analgesic or anesthetic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Phenethyl-4-phenyl-4-piperidinol involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions are still under investigation .
Comparaison Avec Des Composés Similaires
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Meperidine: Another synthetic opioid with structural similarities to 1-Phenethyl-4-phenyl-4-piperidinol.
PEPAP: A synthetic analogue of meperidine, known for its use as a "synthetic heroin"
Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties.
Propriétés
Numéro CAS |
94913-96-9 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-phenyl-1-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C19H23NO/c21-19(18-9-5-2-6-10-18)12-15-20(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,21H,11-16H2 |
Clé InChI |
DKHZPADYDXDGRK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


